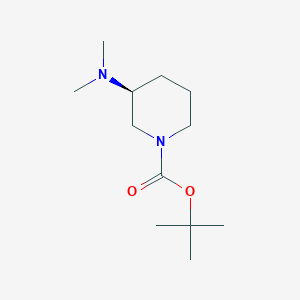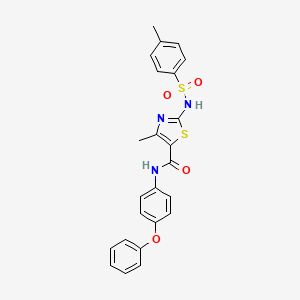
3-Methoxy-5-(methylsulfonyl)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-(methylsulfonyl)-2-pyridinamine is a chemical compound with a unique structure that includes a methoxy group, a methylsulfonyl group, and a pyridinamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(methylsulfonyl)-2-pyridinamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amine group.
Methoxylation: Introduction of a methoxy group to the aromatic ring.
Sulfonylation: Introduction of a methylsulfonyl group to the aromatic ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Methoxy-5-(methylsulfonyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy or sulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated pyridinamine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学的研究の応用
3-Methoxy-5-(methylsulfonyl)-2-pyridinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methoxy-5-(methylsulfonyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Methoxy-5-methylphenol
- 3-Hydroxy-5-methoxytoluene
- 5-Methoxy-m-cresol
Uniqueness
Compared to similar compounds, 3-Methoxy-5-(methylsulfonyl)-2-pyridinamine is unique due to the presence of both a methoxy group and a methylsulfonyl group on the pyridinamine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C7H10N2O3S |
|---|---|
分子量 |
202.23 g/mol |
IUPAC名 |
3-methoxy-5-methylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-3-5(13(2,10)11)4-9-7(6)8/h3-4H,1-2H3,(H2,8,9) |
InChIキー |
XHXYXQMZLRVWKS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


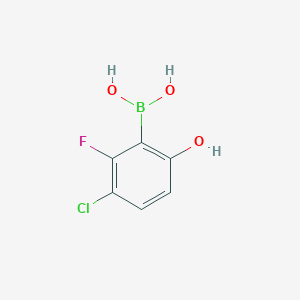

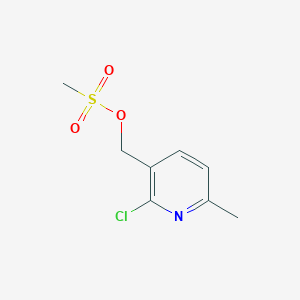
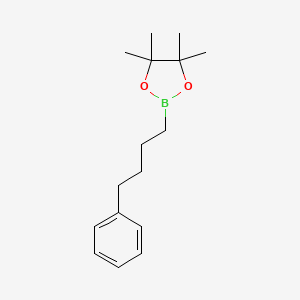
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
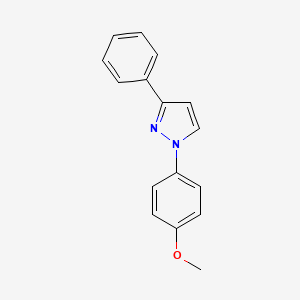
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)
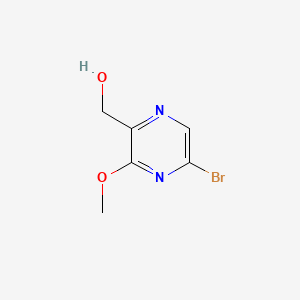

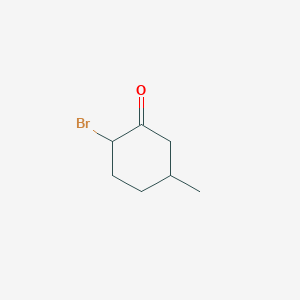
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
